molecular formula C19H10BrFN2O3S B3556771 6-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide

6-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide

Cat. No. B3556771
M. Wt: 445.3 g/mol
InChI Key: VOVRXCDRKUJMTI-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a bromine atom, a fluorophenyl group, a thiazole ring, and a chromene structure with a carboxamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, a bromination reaction could introduce the bromine atom, while a coupling reaction with a fluorophenyl group could form the thiazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure. The presence of the bromine and fluorine atoms would likely make the molecule quite polar .


Chemical Reactions Analysis

This compound, like many organic compounds, would likely undergo a variety of chemical reactions. The presence of the bromine atom makes it a good leaving group, while the carboxamide group could participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, it would likely be a solid at room temperature, and its solubility in water would be low due to the presence of the bromine and fluorine atoms .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, it might interact with a specific protein in the body to exert its effects .

Safety and Hazards

As with any chemical compound, handling this molecule would require appropriate safety measures. The presence of the bromine atom could make it potentially hazardous, as bromine is a strong oxidizer .

Future Directions

The future research directions for this compound would depend on its potential applications. For example, if it showed promise as a drug, further studies could be conducted to optimize its structure and improve its efficacy .

properties

IUPAC Name

6-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10BrFN2O3S/c20-12-3-6-16-11(7-12)8-14(18(25)26-16)17(24)23-19-22-15(9-27-19)10-1-4-13(21)5-2-10/h1-9H,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVRXCDRKUJMTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
6-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 3
Reactant of Route 3
6-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 4
6-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 5
Reactant of Route 5
6-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 6
Reactant of Route 6
6-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide

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